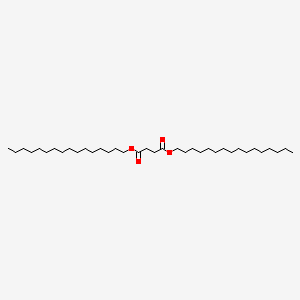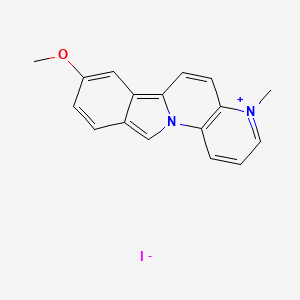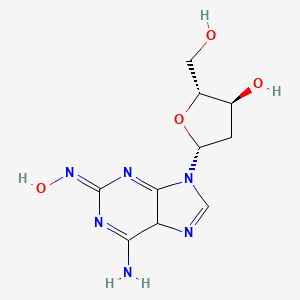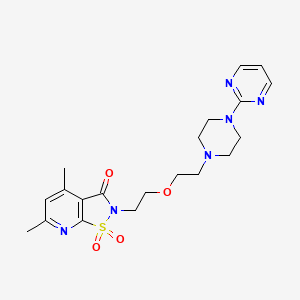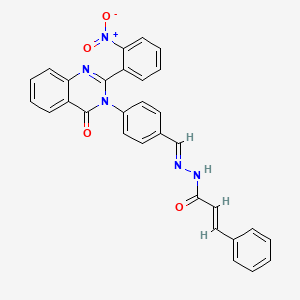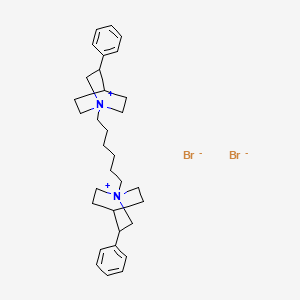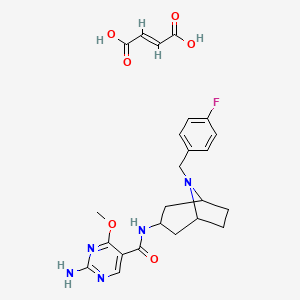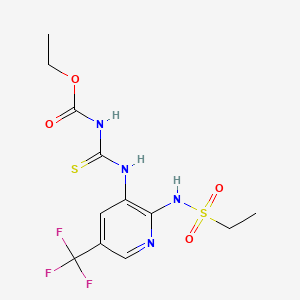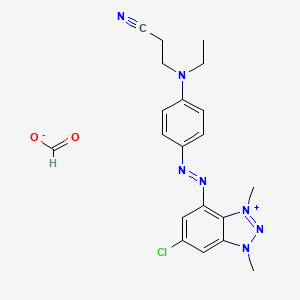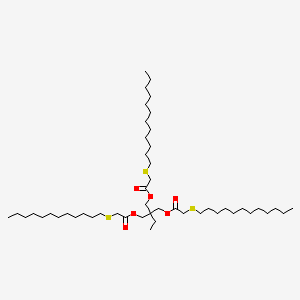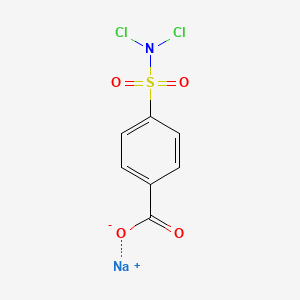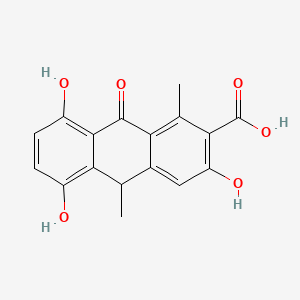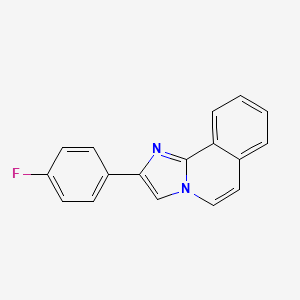
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that combines an imidazole ring with an isoquinoline moiety. This compound is known for its broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline typically involves the use of metal reagents or catalysts. One common method is the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters, catalyzed by Cp*RhIII . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the compound. Industrial production methods often focus on optimizing yield, reducing costs, and improving product selectivity and purity .
Chemical Reactions Analysis
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antibacterial, and antiviral activities. The compound’s ability to inhibit topoisomerase I and cyclic AMP-dependent protein kinase (PKA) catalytic subunit makes it a promising candidate for drug development . Additionally, its unique structure and properties make it useful in various industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its inhibition of topoisomerase I interferes with DNA replication and transcription, leading to cell death in cancer cells. Similarly, its inhibition of PKA affects various cellular processes, including metabolism, cell division, and apoptosis . The compound’s fluorine atom enhances its biological activity by increasing its binding affinity to target proteins .
Comparison with Similar Compounds
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as benzo[4,5]imidazo[2,1-a]isoquinoline and 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine . While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of a fluorine atom.
Properties
CAS No. |
61001-09-0 |
|---|---|
Molecular Formula |
C17H11FN2 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H11FN2/c18-14-7-5-13(6-8-14)16-11-20-10-9-12-3-1-2-4-15(12)17(20)19-16/h1-11H |
InChI Key |
NROCNRLEWWJNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)
